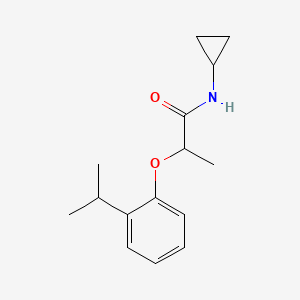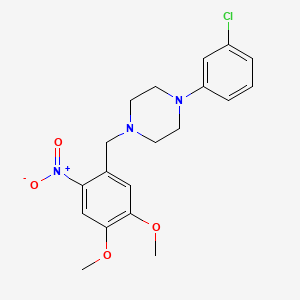![molecular formula C22H23NO B5976132 2-[benzyl(4-biphenylylmethyl)amino]ethanol](/img/structure/B5976132.png)
2-[benzyl(4-biphenylylmethyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Benzyl(4-biphenylylmethyl)amino]ethanol, also known as BBE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BBE is a chiral compound, meaning it exists in two mirror-image forms.
Mécanisme D'action
The mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the activity of protein kinase C (PKC), an enzyme that plays a key role in cell signaling.
Biochemical and Physiological Effects:
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit low toxicity in in vitro and in vivo studies, indicating that it may be a safe compound for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices. One limitation of using 2-[benzyl(4-biphenylylmethyl)amino]ethanol in lab experiments is its chiral nature, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. One direction is the development of new pain medications based on the anti-inflammatory and analgesic properties of 2-[benzyl(4-biphenylylmethyl)amino]ethanol. Another direction is the development of new cancer treatments based on the ability of 2-[benzyl(4-biphenylylmethyl)amino]ethanol to inhibit the growth of cancer cells. Additionally, the study of 2-[benzyl(4-biphenylylmethyl)amino]ethanol's ability to form self-assembled monolayers on gold surfaces could lead to the development of new nanotechnology devices. Finally, further studies are needed to fully understand the mechanism of action of 2-[benzyl(4-biphenylylmethyl)amino]ethanol and its potential applications in various fields.
Méthodes De Synthèse
2-[benzyl(4-biphenylylmethyl)amino]ethanol can be synthesized through a multistep process, starting with the reaction of benzyl bromide with 4-biphenylylmethylamine to form benzyl(4-biphenylylmethyl)amine. This intermediate product is then reduced using sodium borohydride to form 2-[benzyl(4-biphenylylmethyl)amino]ethanol.
Applications De Recherche Scientifique
2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. In drug discovery, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments. In materials science, 2-[benzyl(4-biphenylylmethyl)amino]ethanol has been studied for its ability to form self-assembled monolayers on gold surfaces, making it a potential candidate for the development of new nanotechnology devices.
Propriétés
IUPAC Name |
2-[benzyl-[(4-phenylphenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO/c24-16-15-23(17-19-7-3-1-4-8-19)18-20-11-13-22(14-12-20)21-9-5-2-6-10-21/h1-14,24H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCSFMPFZAMTCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424606 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B5976062.png)

![3-[(3,5-dichloro-2-hydroxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5976081.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5976084.png)

![{3-(3-chlorobenzyl)-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B5976093.png)

![3-[2-(ethylthio)ethyl] 6-methyl 2,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B5976116.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]propanamide](/img/structure/B5976121.png)
![methyl N-{[3-hydroxy-1-(3-methylbenzyl)-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B5976127.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5976138.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)